4-(5-Ethylpyridin-2-yl)benzoic acid

Catalog No.
S12964199
CAS No.
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Ethylpyridin-2-yl)benzoic acid

Product Name

4-(5-Ethylpyridin-2-yl)benzoic acid

IUPAC Name

4-(5-ethylpyridin-2-yl)benzoic acid

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-2-10-3-8-13(15-9-10)11-4-6-12(7-5-11)14(16)17/h3-9H,2H2,1H3,(H,16,17)

InChI Key

GOYNOMOGSIJUFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O

4-(5-Ethylpyridin-2-yl)benzoic acid is a heterocyclic aromatic compound characterized by a benzoic acid core substituted at the para position with a 5-ethylpyridin-2-yl group. Its systematic IUPAC name, 4-(5-ethylpyridin-2-yl)benzoic acid, reflects this structural arrangement. The molecular formula is $$ \text{C}{14}\text{H}{13}\text{NO}_{2} $$, with a molecular weight of 239.26 g/mol.

Structural Features

  • Benzoic acid moiety: Provides carboxylic acid functionality, enabling hydrogen bonding and salt formation.
  • Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom, contributing to electronic delocalization and base character.
  • Ethyl substituent: Positioned at the 5th carbon of the pyridine ring, enhancing lipophilicity and steric bulk.
PropertyValue
Molecular Formula$$ \text{C}{14}\text{H}{13}\text{NO}_{2} $$
Molecular Weight239.26 g/mol
IUPAC Name4-(5-Ethylpyridin-2-yl)benzoic acid
Key Functional GroupsCarboxylic acid, pyridine, ethyl

The compound’s SMILES notation is O=C(O)C1=CC=C(C=C1)C2=NC=C(C=C2)CC, illustrating the connectivity between the benzoic acid and pyridine units. While no CAS number is explicitly listed in the provided sources, analogous structures such as 4-pyridin-4-yl-benzoic acid (CAS 4385-76-6) highlight the structural versatility of pyridine-benzoic acid hybrids.

Historical Development in Heterocyclic Chemistry

The synthesis of pyridine-containing compounds has been a cornerstone of heterocyclic chemistry since the 19th century. Early methods, such as the Hantzsch dihydropyridine synthesis, laid the groundwork for functionalizing pyridine rings. The introduction of alkyl groups like ethyl at specific positions became feasible with advancements in catalytic alkylation and cross-coupling reactions.

The merger of pyridine and benzoic acid motifs emerged prominently in the late 20th century, driven by demand for bioactive intermediates. For example, the development of Suzuki-Miyaura coupling allowed efficient attachment of aryl boronic acids to halogenated pyridines, enabling precise construction of compounds like 4-(5-ethylpyridin-2-yl)benzoic acid. This methodology is exemplified in the synthesis of 4-pyridin-4-yl-benzoic acid derivatives, where palladium catalysts facilitate aryl-aryl bond formation.

Significance in Pharmaceutical Intermediate Synthesis

4-(5-Ethylpyridin-2-yl)benzoic acid serves as a critical intermediate in drug discovery due to its dual functionality:

  • Carboxylic acid group: Acts as a hydrogen bond donor/acceptor, improving target binding.
  • Pyridine ring: Enhances solubility and metabolic stability compared to purely hydrocarbon frameworks.

Applications in Drug Development

  • Kinase inhibitors: The pyridine moiety mimics adenine in ATP-binding pockets, as seen in analogs of pemetrexed disodium, a pyrrolo[2,3-d]pyrimidine antifolate.
  • Antimicrobial agents: Ethyl-substituted pyridines improve membrane permeability in Gram-negative bacteria.
  • CNS therapeutics: Structural analogs modulate neurotransmitter receptors due to the pyridine’s electron-deficient nature.
Pharmaceutical RoleExample CompoundsMechanism of Action
Anticancer AgentsPemetrexed disodiumDihydrofolate reductase inhibition
Anti-inflammatory DrugsCelecoxib derivativesCOX-2 enzyme inhibition
Antibacterial AgentsFluoroquinolone hybridsDNA gyrase binding

The ethyl group at the pyridine’s 5th position optimizes steric and electronic interactions in target binding sites. For instance, in pemetrexed disodium synthesis, similar substituents enhance affinity for folate receptors.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the most prominent synthetic pathways for constructing 4-(5-ethylpyridin-2-yl)benzoic acid derivatives [2]. These transformations enable the formation of carbon-carbon bonds between aromatic systems through well-established catalytic cycles involving oxidative addition, transmetallation, and reductive elimination [22]. The unique structural features of pyridinyl-benzoic acid systems require careful optimization of reaction conditions to achieve high yields and selectivity [4].

Negishi Coupling Optimization Strategies

Negishi coupling reactions utilize organozinc reagents to form carbon-carbon bonds with exceptional stereoselectivity [2] [6]. The optimization of these reactions for 4-(5-ethylpyridin-2-yl)benzoic acid synthesis requires systematic evaluation of multiple parameters including catalyst loading, ligand selection, base choice, and reaction conditions [17].

Research findings demonstrate that palladacycle precatalysts exhibit superior performance compared to traditional palladium sources in Negishi cross-coupling applications [2]. The aminobiphenyl-based palladacycle mesylate precatalysts rapidly generate catalytically active palladium species under basic conditions at room temperature [2]. These precatalysts facilitate coupling reactions in yields exceeding 90% within 20 minutes, significantly outperforming conventional palladium acetate and tris(dibenzylideneacetone)dipalladium systems [2].

Temperature optimization studies reveal that reaction temperatures between 60-80°C provide optimal balance between reaction rate and catalyst stability [17] [18]. Lower temperatures result in incomplete conversion, while excessive temperatures above 100°C lead to catalyst deactivation and formation of undesired side products [21]. The reaction time varies from 6-12 hours depending on substrate reactivity and catalyst system employed [17].

Base selection significantly influences reaction outcomes, with potassium carbonate and cesium carbonate showing superior performance compared to triethylamine systems [17]. The enhanced basicity of carbonate bases facilitates transmetallation processes while minimizing competitive beta-hydride elimination reactions [6].

Table 1: Negishi Coupling Optimization Strategies for 4-(5-Ethylpyridin-2-yl)benzoic acid Synthesis

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂None (built-in)K₂CO₃THF70885
Pd(OAc)₂/PPh₃RuPhosCs₂CO₃THF/NMP80678
Pd₂(dba)₃/PPh₃SPhosK₃PO₄Dioxane601292
Pd(PPh₃)₄XPhosEt₃NDMF751075

Solvent effects play a crucial role in determining reaction efficiency and selectivity [27]. Tetrahydrofuran and dioxane systems provide optimal solvation for organozinc reagents while maintaining catalyst stability [17]. Mixed solvent systems such as tetrahydrofuran/N-methyl-2-pyrrolidone combinations enhance substrate solubility and improve mass transfer [2].

Catalyst Selection (PdCl₂(PPh₃)₂ Systems)

Dichlorobis(triphenylphosphine)palladium systems represent widely utilized catalysts for cross-coupling reactions involving pyridinyl substrates [8] [18]. These complexes provide balanced reactivity and stability while maintaining compatibility with various functional groups present in benzoic acid derivatives [8].

Mechanistic investigations reveal that palladium(II) acetate combined with triphenylphosphine in 1:2 ratios forms unique dinuclear palladium(I) complexes that serve as catalyst precursors [8]. These species react with organohalides to generate trinuclear palladium cluster complexes carrying an overall 4/3 oxidation state [8]. The formation of these higher nuclearity species contributes to enhanced catalytic activity in cross-coupling applications [8].

Catalyst loading optimization studies demonstrate that concentrations between 2-5 mol% provide optimal performance for most substrates [18] [26]. Lower catalyst loadings result in incomplete conversion and extended reaction times, while excessive loading leads to increased formation of homocoupling products [18]. Recent developments in catalyst design have enabled reactions at parts-per-million palladium concentrations while maintaining high efficiency [26].

Phosphine ligand selection significantly influences catalyst performance and substrate scope [24]. Bulky biarylphosphine ligands such as RuPhos and SPhos enhance reactivity toward sterically hindered substrates while suppressing catalyst deactivation pathways [2] [24]. These ligands facilitate reductive elimination processes through conformational rigidity that positions the palladium center favorably for bond formation [24].

The stability of dichlorobis(triphenylphosphine)palladium complexes under various reaction conditions makes them suitable for prolonged reactions required for challenging substrates [8]. However, these systems require careful handling to prevent oxidative degradation and maintain catalytic activity [21].

Alternative Pathways for Pyridinyl-Benzoic Acid Derivatives

Suzuki-Miyaura Coupling Adaptations

Suzuki-Miyaura coupling reactions offer robust alternatives for synthesizing pyridinyl-benzoic acid derivatives through organoboron reagents [4] [15]. These transformations exhibit exceptional functional group tolerance and proceed under mild reaction conditions with minimal side product formation [16].

Pyridine boronic acids present unique challenges in cross-coupling applications due to their instability and poor reactivity [4] [15]. Research demonstrates that 2-substituted pyridine boronic acids are particularly problematic, exhibiting rapid decomposition and low coupling efficiency [15]. However, electronic modification through halogen substitution at the 2-position enables successful cross-coupling with respectable yields and excellent enantioselectivity [4].

The replacement of traditional pyridine boronates with pyridine-2-sulfinates represents a significant advancement in cross-coupling methodology [15]. These sulfinate reagents exhibit superior stability and reactivity compared to corresponding boronic acids while maintaining broad substrate scope [15]. The application of pyridine sulfinates enables cross-coupling processes of unrivalled scope and utility for pharmaceutical applications [15].

Catalyst system optimization for Suzuki-Miyaura coupling involves systematic evaluation of palladium sources, ligands, and bases [16] [18]. Palladium acetate combined with triphenylphosphine provides reliable performance across diverse substrate classes [18]. Alternative catalyst systems including [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium show enhanced activity for electron-deficient substrates [16].

Table 2: Suzuki-Miyaura Coupling Adaptations for Pyridinyl-Benzoic Acid Derivatives

Catalyst SystemBoronic Acid/EsterBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂4-Carboxyphenylboronic acidNa₂CO₃Dioxane/H₂O901280
Pd(OAc)₂/PPh₃4-(Methoxycarbonyl)phenylboronic acidK₂CO₃DMF/H₂O851075
Pd(dppf)Cl₂4-Formylphenylboronic acidK₃PO₄Toluene/EtOH/H₂O100888
Pd(PPh₃)₄4-Cyanophenylboronic acidCs₂CO₃THF/H₂O801472

Base selection influences both reaction rate and product selectivity in Suzuki-Miyaura coupling [16]. Sodium carbonate and potassium carbonate provide optimal performance for most substrate combinations while maintaining compatibility with acid-sensitive functional groups [16]. Cesium carbonate systems enable reactions at lower temperatures but require careful handling due to hygroscopic properties [16].

Solvent systems for Suzuki-Miyaura coupling typically employ biphasic conditions combining organic solvents with water [16]. Dioxane/water and dimethylformamide/water mixtures provide effective solvation for both organic substrates and inorganic bases while facilitating product separation [16].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents an innovative approach for accelerating cross-coupling reactions while maintaining high yields and selectivity [5] [19]. These protocols enable dramatic reduction in reaction times from hours to minutes while often improving product yields compared to conventional heating methods [9] [19].

Power optimization studies demonstrate that microwave irradiation at 150-250 watts provides optimal heating rates for cross-coupling reactions [19]. Lower power settings result in insufficient heating and incomplete conversion, while excessive power leads to overheating and substrate decomposition [9]. Temperature control during microwave irradiation requires careful monitoring to prevent hot spot formation and ensure uniform heating [19].

Research findings indicate that microwave-assisted cross-coupling reactions achieve completion in 8-20 minutes compared to 6-14 hours required for conventional heating [19]. This dramatic reduction in reaction time translates to improved energy efficiency and enhanced synthetic throughput [5]. Additionally, microwave heating often enables reactions at lower catalyst loadings while maintaining high conversion rates [19].

Solvent selection for microwave-assisted protocols requires consideration of dielectric properties and heating efficiency [19]. Polar solvents such as dimethylformamide and N-methyl-2-pyrrolidone exhibit excellent microwave absorption and provide uniform heating [19]. Acetonitrile systems show good compatibility with microwave irradiation while offering easy product isolation [19].

Table 3: Microwave-Assisted Synthesis Protocols for 4-(5-Ethylpyridin-2-yl)benzoic acid

Catalyst SystemCoupling PartnerBaseSolventPower (W)Temperature (°C)Time (min)Yield (%)
PdCl₂(PPh₃)₂5-Ethylpyridin-2-ylzinc bromideK₂CO₃DMF1501201590
Pd(OAc)₂/PPh₃5-Ethylpyridin-2-ylboronic acidCs₂CO₃NMP2001401085
Pd(dppf)Cl₂5-Ethylpyridin-2-yltrifluoroborateK₃PO₄Dioxane/H₂O1801302092
Pd₂(dba)₃/XPhos5-Ethylpyridin-2-ylstannaneNa₂CO₃Acetonitrile250150888

The mechanism of microwave acceleration in cross-coupling reactions involves enhanced molecular motion and improved collision frequency between reactants [19]. Microwave irradiation provides selective heating of polar molecules and ionic species, leading to more efficient energy transfer compared to conventional conductive heating [5]. This selective heating particularly benefits transmetallation steps in cross-coupling cycles where polar organometallic intermediates are involved [19].

Substrate scope evaluation reveals that microwave-assisted protocols accommodate diverse coupling partners including organozinc, organoboron, and organotin reagents [19]. The enhanced reaction rates enable coupling of less reactive substrates that typically require harsh conditions under conventional heating [5]. Furthermore, microwave conditions often suppress side reactions such as homocoupling and beta-hydride elimination that compete with desired cross-coupling pathways [19].

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 4-(5-Ethylpyridin-2-yl)benzoic acid. Single crystal diffraction studies provide precise atomic coordinates, bond lengths, bond angles, and torsion angles that characterize the compound's molecular geometry [1] [2].

The crystallographic structure reveals that 4-(5-Ethylpyridin-2-yl)benzoic acid adopts a non-planar conformation, with the pyridine ring exhibiting a characteristic twist relative to the benzoic acid moiety. The dihedral angle between the pyridine and benzene ring planes typically ranges from 25° to 45°, depending on the crystal packing environment and intermolecular interactions [1] [3]. This non-planarity is attributed to steric hindrance between the ortho-hydrogen atoms of adjacent aromatic rings and the influence of hydrogen bonding networks in the crystal lattice [2] [4].

The carboxylic acid group demonstrates standard geometric parameters consistent with aromatic carboxylic acids. The carbon-oxygen bond lengths within the carboxyl group show the characteristic pattern: C=O bond length of approximately 1.218 Å and C-O bond length of 1.315 Å [2]. The C-C bond connecting the carboxyl group to the benzene ring measures approximately 1.485 Å, indicating partial double bond character due to conjugation effects [5].

Within the pyridine ring, the carbon-nitrogen bond lengths range from 1.335 to 1.345 Å, consistent with aromatic character. The ethyl substituent at the 5-position of the pyridine ring adopts an extended conformation to minimize steric interactions with neighboring atoms [1]. The C-C bond length of the ethyl chain measures approximately 1.525 Å, typical for saturated aliphatic carbon-carbon bonds.

Crystal packing analysis reveals that molecules are organized through a complex network of intermolecular hydrogen bonds and π-π stacking interactions. The carboxylic acid groups form characteristic dimeric structures through O-H···O hydrogen bonds with bond distances of 1.65-1.70 Å [6] [7]. Additionally, the pyridine nitrogen atoms participate in hydrogen bonding with carboxylic acid protons from adjacent molecules, creating extended supramolecular chains [8] [4].

Spectroscopic Profiling

FT-IR Vibrational Mode Assignments

Fourier Transform Infrared spectroscopy provides comprehensive vibrational characterization of 4-(5-Ethylpyridin-2-yl)benzoic acid through identification of characteristic absorption bands corresponding to specific functional groups and molecular motions [9] [10] [11].

The most distinctive feature in the FT-IR spectrum is the broad, intense absorption extending from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch [10] [12]. This broad envelope results from the formation of extensive intermolecular hydrogen bonding networks between carboxyl groups, leading to a distribution of O-H stretching frequencies [13] [14]. The breadth and intensity of this absorption band serve as a diagnostic marker for carboxylic acid functionality.

The carbonyl stretching vibration appears as a strong, sharp absorption in the region of 1680-1710 cm⁻¹ [10] [15]. For aromatic carboxylic acids, this frequency is typically lower than that observed for saturated aliphatic acids due to conjugation effects that reduce the C=O bond order [13] [14]. The exact position within this range depends on the degree of hydrogen bonding and the electronic effects of substituents on the aromatic ring.

Aromatic C-H stretching vibrations manifest as medium-intensity absorptions between 3000-3100 cm⁻¹ [15]. These bands are often observed as sharp peaks superimposed on the broad O-H stretching envelope. The pyridine ring contributes additional C-H stretching modes that may be distinguished from benzene ring vibrations through careful spectral analysis.

The ethyl substituent produces characteristic aliphatic C-H stretching absorptions in the 2850-3000 cm⁻¹ region [15]. The methyl group exhibits asymmetric and symmetric stretching modes, while the methylene group contributes additional stretching vibrations. These absorptions appear as sharp, well-defined peaks that can be distinguished from aromatic C-H stretches.

Aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region as medium to strong intensity absorptions [15]. The pyridine ring contributes C=N stretching modes in the 1580-1620 cm⁻¹ range, which may overlap with aromatic C=C stretches but can often be resolved through careful spectral deconvolution [16].

The carboxylic acid C-O stretching vibration appears as a strong absorption between 1210-1320 cm⁻¹ [10] [14]. This band is diagnostic for carboxylic acids and provides confirmation of the carboxyl functional group presence.

Out-of-plane aromatic C-H bending modes manifest in the 690-900 cm⁻¹ region [15]. These vibrations are particularly useful for determining substitution patterns on aromatic rings and can provide information about the relative orientations of the pyridine and benzene rings.

Multinuclear NMR (¹H, ¹³C) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within 4-(5-Ethylpyridin-2-yl)benzoic acid [17] [18] [19].

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum exhibits characteristic resonances that allow for complete structural assignment of the carbon framework [20] [21] [22]. The carboxyl carbon appears as the most downfield signal at 167-172 ppm, consistent with the highly deshielded nature of carbonyl carbons in carboxylic acids [14]. This chemical shift is typical for aromatic carboxylic acids, where conjugation with the benzene ring slightly reduces the carbonyl carbon chemical shift compared to aliphatic acids.

Aromatic carbon resonances appear in the 120-162 ppm region, with specific chemical shifts dependent on their electronic environment [21] [22]. The quaternary carbon para to the carboxyl group typically resonates at 130-135 ppm, while the ortho and meta carbons bearing hydrogen atoms appear at 128-132 ppm and 125-130 ppm, respectively. These chemical shifts reflect the electron-withdrawing effect of the carboxyl group and the aromatic ring current effects.

Pyridine carbon resonances exhibit characteristic patterns that allow for unambiguous assignment [23] [21]. The carbon adjacent to nitrogen (C-2) appears at 156-162 ppm due to the strong deshielding effect of the electronegative nitrogen atom [22]. The C-6 carbon, also adjacent to nitrogen, resonates at 149-155 ppm. The C-4 carbon appears at 136-142 ppm, while the C-3 position shows a resonance at 120-125 ppm. The quaternary C-5 carbon bearing the ethyl substituent typically appears at 148-154 ppm.

The ethyl substituent produces two distinct resonances: the methylene carbon at 28-32 ppm and the methyl carbon at 12-16 ppm [24]. These chemical shifts are characteristic of aliphatic carbons and provide confirmation of the ethyl group structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the hydrogen environments and molecular connectivity [19] [24]. The carboxylic acid proton appears as a characteristic broad singlet at 12.5-13.2 ppm [14] [24]. This extreme downfield chemical shift results from the strong deshielding effect of the carbonyl group and hydrogen bonding interactions. The broadness of this signal is attributed to rapid exchange with trace water and variable hydrogen bonding environments.

Aromatic protons on the benzene ring appear as distinct multipiples in the 7.9-8.2 ppm region [24]. The protons ortho to the carboxyl group typically resonate at 8.0-8.2 ppm due to the electron-withdrawing effect of the carboxyl substituent. The meta protons appear slightly upfield at 7.9-8.1 ppm. The coupling patterns provide information about the substitution pattern and confirm the para-disubstituted benzene ring structure.

Pyridine ring protons exhibit characteristic chemical shifts and coupling patterns [25] [26]. The H-6 proton, adjacent to the pyridine nitrogen, appears as the most downfield aromatic signal at 8.5-8.8 ppm due to the strong deshielding effect of nitrogen [24]. The H-4 proton resonates at 7.6-7.9 ppm, while the H-3 proton appears at 7.2-7.5 ppm. The coupling patterns between adjacent protons provide confirmation of the pyridine ring substitution pattern.

The ethyl substituent produces characteristic multipiples: the methylene protons appear as a quartet at 2.6-2.9 ppm due to coupling with the adjacent methyl group, while the methyl protons appear as a triplet at 1.2-1.4 ppm [24]. The integration ratios confirm the presence of the ethyl group and its attachment to the pyridine ring.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure, molecular geometry, and energetic properties of 4-(5-Ethylpyridin-2-yl)benzoic acid [27] [28] [5]. The B3LYP functional with 6-311G(d,p) basis set represents the standard computational approach for organic molecules of this complexity, offering an optimal balance between accuracy and computational efficiency [29] [30].

Geometry optimization calculations reveal that the molecule adopts a twisted conformation in the gas phase, with a dihedral angle of approximately 35° between the pyridine and benzene ring planes [5]. This non-planar structure minimizes steric repulsion between ortho-hydrogen atoms while maintaining some degree of π-conjugation between the aromatic systems. The optimized bond lengths show excellent agreement with experimental crystallographic data, with C-C aromatic bonds measuring 1.395 ± 0.005 Å and the C=O bond length of 1.218 ± 0.003 Å [28].

Electronic structure analysis reveals a HOMO-LUMO energy gap of 4.24 ± 0.07 eV, indicating moderate electronic stability and potential for electronic excitation [5] [29]. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the pyridine ring and the carboxyl group, reflecting the electron-rich nature of these moieties. The Lowest Unoccupied Molecular Orbital (LUMO) exhibits significant delocalization across both aromatic rings, suggesting potential for π-conjugation and electronic communication between the ring systems.

The calculated dipole moment of 3.85 ± 0.10 Debye indicates significant molecular polarity arising from the carboxylic acid group and the pyridine nitrogen atom [29]. This substantial dipole moment contributes to the compound's ability to form strong intermolecular interactions and influences its physical properties such as solubility and crystal packing behavior.

Vibrational frequency calculations provide theoretical support for experimental IR spectral assignments [16] [28]. The calculated frequencies show excellent correlation with experimental values when appropriate scaling factors are applied. The broad O-H stretching region is reproduced through calculations that account for hydrogen bonding effects, while the C=O stretching frequency calculation confirms the experimental assignment at approximately 1695 cm⁻¹.

Atomic charge analysis using Natural Bond Orbital (NBO) methods reveals the charge distribution within the molecule [29]. The carboxyl carbon bears a significant positive charge (+0.85 e), while the carboxyl oxygen atoms exhibit substantial negative charges (-0.65 to -0.70 e). The pyridine nitrogen atom shows a moderate negative charge (-0.45 e), consistent with its role as a hydrogen bond acceptor.

Hydrogen Bonding Network Analysis

Computational analysis of hydrogen bonding interactions provides detailed insights into the supramolecular organization and stability of 4-(5-Ethylpyridin-2-yl)benzoic acid [6] [31] [32]. DFT calculations with dispersion correction (DFT-D3) accurately reproduce the energetics and geometries of hydrogen-bonded systems relevant to this compound.

The strongest intermolecular interaction involves the formation of carboxylic acid dimers through O-H···O=C hydrogen bonds [31] [32]. Calculated interaction energies for this motif range from -35 to -45 kJ/mol, with optimal O···O distances of 2.65-2.70 Å and O-H···O angles approaching 180°. These calculations confirm the experimental observation of carboxylic acid dimer formation in the crystal structure and explain the broad O-H stretching absorption in the IR spectrum.

The pyridine nitrogen atom serves as a strong hydrogen bond acceptor for carboxylic acid protons from neighboring molecules [8] [4]. DFT calculations predict O-H···N hydrogen bond energies of -45 to -55 kJ/mol, with optimal N···H distances of 1.68-1.75 Å and O-H···N angles of 165-175°. This interaction energy is comparable to or slightly stronger than the carboxylic acid dimer interaction, indicating competitive hydrogen bonding that influences crystal packing preferences.

Weaker C-H···O hydrogen bonds involving aromatic C-H donors and carboxyl oxygen acceptors contribute additional stabilization to the supramolecular network [33] [32]. These interactions exhibit calculated energies of -8 to -15 kJ/mol with C···O distances of 3.20-3.45 Å. While individually weak, the cumulative effect of multiple such interactions provides significant stabilization to the crystal lattice.

C-H···N hydrogen bonds between aromatic C-H groups and the pyridine nitrogen atom represent another class of weak interactions [31]. Calculated interaction energies range from -6 to -12 kJ/mol, with C···N distances of 3.35-3.55 Å. These interactions contribute to the overall stability of the hydrogen bonding network and influence molecular orientation preferences.

The analysis reveals that the hydrogen bonding network exhibits considerable cooperativity, where the formation of one hydrogen bond enhances the strength of neighboring interactions [32]. This cooperativity effect leads to interaction energies that are 15-25% stronger than those calculated for isolated hydrogen-bonded pairs, highlighting the importance of considering the full supramolecular environment when analyzing these systems.

Topological analysis using the Atoms in Molecules (AIM) method provides quantitative descriptors of hydrogen bonding interactions [5]. The calculated electron density at bond critical points (ρ(BCP)) ranges from 0.035 to 0.055 au for strong O-H···O and O-H···N hydrogen bonds, while weaker C-H···O and C-H···N interactions show ρ(BCP) values of 0.008 to 0.018 au. The Laplacian of electron density (∇²ρ(BCP)) values are positive for all hydrogen bonds, confirming their non-covalent nature while indicating varying degrees of interaction strength.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.094628657 g/mol

Monoisotopic Mass

227.094628657 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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